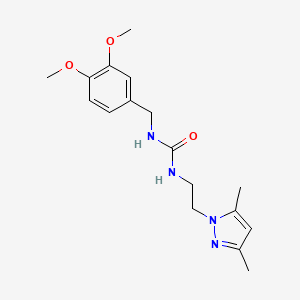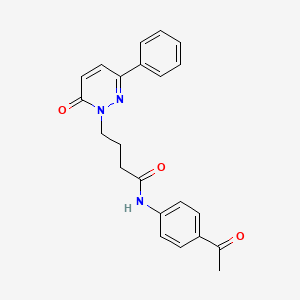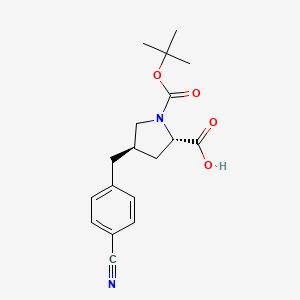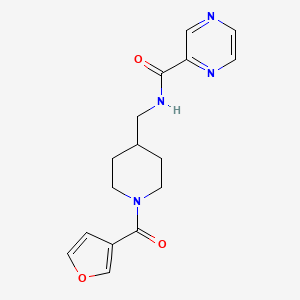
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 .
Synthesis Analysis
The synthesis of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is not explicitly mentioned in the search results. For more detailed synthesis procedures, it is recommended to refer to peer-reviewed papers or technical documents .Molecular Structure Analysis
The IUPAC name of “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is 2-fluoro-1-(3-methoxyphenyl)ethan-1-amine . The InChI code is 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 . The InChI key is ZFPZCGDSODIWIJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” are not provided in the search results. For detailed chemical reaction analysis, it is recommended to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
“2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is utilized in the synthesis of novel Schiff bases through the Gewald synthesis technique. These bases are evaluated for their antimicrobial activity, with some derivatives showing excellent activity against various microbes, demonstrating its potential in developing new antimicrobial agents (Puthran et al., 2019).
Fluorinated Heterocyclic Compounds
The compound serves as a precursor in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing its versatility in creating fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and material science (Shi, Wang, & Schlosser, 1996).
Anodic Methoxylation
It is involved in the anodic methoxylation of N-(fluoroethyl)amines, leading to the introduction of a methoxy group in a regioselective manner. This process highlights its application in synthetic organic chemistry, especially in the modification of molecules for pharmaceutical development (Fuchigami & Ichikawa, 1994).
Chiral Derivatization Agent
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine can be synthesized from styrene and used as a chiral derivatizing agent. This application is crucial for analytical chemistry, where it assists in distinguishing between enantiomers of various compounds by fluorine NMR, enhancing the analytical capabilities in pharmaceutical analysis (Hamman, 1989).
Fluorescent Labeling Reagent
The compound is foundational in the synthesis of novel fluorophores, like 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range. This application is particularly relevant in biomedical analysis, where it can serve as a fluorescent labeling reagent, offering a new tool for probing biological systems (Hirano et al., 2004).
Wirkmechanismus
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the MSDS for detailed safety and hazard information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZCGDSODIWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2674986.png)
![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)



![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)


![3-Bromopyrazolo[1,5-A]pyrimidine-6-carbaldehyde](/img/structure/B2675005.png)
